REACTION_CXSMILES
|
[C:1]([O:4][C:5]1[CH:6]=[C:7]([CH:11]=[CH:12][CH:13]=1)[C:8](O)=[O:9])(=[O:3])[CH3:2].[NH2:14]CC1SC=CC=1.ON1C2C=CC=CC=2N=N1.CN(C)CCCN=C=NCC>CN(C=O)C>[C:1]([O:4][C:5]1[CH:6]=[C:7]([CH:11]=[CH:12][CH:13]=1)[C:8]([NH2:14])=[O:9])(=[O:3])[CH3:2]
|
Name
|
|
Quantity
|
8.1 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC=1C=C(C(=O)O)C=CC1
|
Name
|
|
Quantity
|
22.3 mg
|
Type
|
reactant
|
Smiles
|
NCC1=CC=CS1
|
Name
|
|
Quantity
|
4.7 mg
|
Type
|
reactant
|
Smiles
|
ON1N=NC2=C1C=CC=C2
|
Name
|
|
Quantity
|
8.5 mg
|
Type
|
reactant
|
Smiles
|
CN(CCCN=C=NCC)C
|
Name
|
|
Quantity
|
0.6 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred overnight at r.t
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
(AcOEt/H2O; brine/Na2SO4), concentration, filtration
|
Type
|
CUSTOM
|
Details
|
over a silica gel plug (EtOAc) and evaporation
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC=1C=C(C(=O)N)C=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |